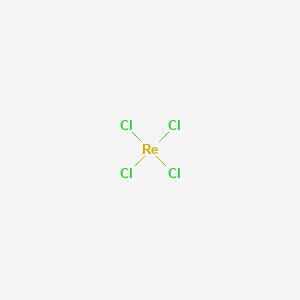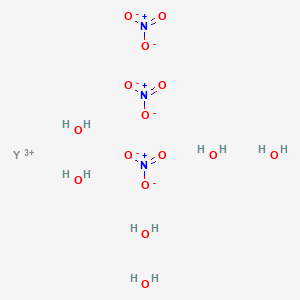
Rhenium tetrachloride
Overview
Description
Rhenium tetrachloride (ReCl4) is a chemical compound that belongs to the family of transition metal halides. It is a yellowish-green crystalline solid that is highly soluble in polar solvents such as water and ethanol. Rhenium tetrachloride has been widely studied due to its unique properties and potential applications in various fields of science.
Scientific Research Applications
Rhenium tetrachloride has been extensively studied for its potential applications in various fields of science. In materials science, it has been used as a precursor for the synthesis of rhenium-based catalysts for the production of hydrogen and other chemicals. In organic chemistry, it has been used as a reagent for the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. In biochemistry, rhenium tetrachloride has been studied for its potential use as a radiopharmaceutical agent for cancer imaging and therapy.
Mechanism of Action
The mechanism of action of rhenium tetrachloride is not well understood. However, it is believed that it acts as a Lewis acid, which can coordinate with electron-rich molecules such as water, alcohols, and amines. This coordination can lead to the activation of these molecules, making them more reactive in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of rhenium tetrachloride are not well studied. However, it has been shown to have low toxicity in animal studies, suggesting that it may have potential as a radiopharmaceutical agent for cancer imaging and therapy.
Advantages and Limitations for Lab Experiments
One advantage of rhenium tetrachloride is its high solubility in polar solvents such as water and ethanol, which makes it easy to handle in the laboratory. However, one limitation is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of rhenium tetrachloride. One direction is the synthesis of new rhenium-based catalysts for the production of hydrogen and other chemicals. Another direction is the study of its potential as a radiopharmaceutical agent for cancer imaging and therapy. Additionally, the development of new methods for the synthesis and purification of rhenium tetrachloride may lead to its wider use in various fields of science.
Synthesis Methods
Rhenium tetrachloride can be synthesized by reacting rhenium metal with chlorine gas under controlled conditions. The reaction takes place in a sealed tube at a high temperature, typically around 400°C. The resulting product is a yellowish-green crystalline solid that can be purified by sublimation or recrystallization.
properties
IUPAC Name |
tetrachlororhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Re/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMRNSHDSCDMLG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Re](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065540 | |
| Record name | Rhenium chloride (ReCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black powder with a pungent odor; [MSDSonline] | |
| Record name | Rhenium(IV) chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8679 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rhenium tetrachloride | |
CAS RN |
13569-71-6 | |
| Record name | Rhenium chloride (ReCl4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhenium chloride (ReCl4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhenium chloride (ReCl4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhenium chloride (ReCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhenium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















